N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(21-20-12)22-8-6-13(7-9-22)19-18(23)16-11-24-14-4-2-3-5-15(14)25-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGUYLKQJPTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with the benzo-dioxine moiety. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like flash chromatography and recrystallization are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The synthetic process includes:
- Preparation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Formation of the Piperidine Ring : Employing cyclization methods with suitable amines.
- Coupling with the Benzodioxine Moiety : Using coupling agents under controlled conditions.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Similar pyrazole derivatives have demonstrated significant activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound may inhibit key enzymes like acetylcholinesterase (AChE), which is crucial for neurological functions.
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Potential : Pyrazole derivatives are often investigated for their ability to interact with multiple signaling pathways involved in cancer cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of similar compounds against common pathogens. Results indicated a moderate to strong inhibitory effect on Bacillus subtilis, suggesting potential applications in developing new antibiotics.
-
Enzyme Inhibition Studies :
- Research focused on the inhibition of acetylcholinesterase by derivatives of this compound showed promising results, indicating its potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
| Compound Name/Identifier | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Features | Synthesis Yield (if available) | Reference |
|---|---|---|---|---|---|
| N-[1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-yl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide | C₁₉H₂₂N₄O₃ | 354.40 | Piperidine-pyrazole, benzodioxine-carboxamide | Not reported | - |
| N-{4-Nitrophenyl}-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide (CAS: 92438-09-0) | C₁₅H₁₂N₂O₅ | 300.27 | 4-Nitrophenyl substituent, benzodioxine-carboxamide | Not reported | |
| 1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-1,2,3,4-Tetrazol-5-ylMethyl}Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-one (9o) | C₂₄H₂₂N₈O₂S | 510.58 | Tetrazole-thiophene, benzodioxine, piperidine-benzodiazolone | 76% | |
| 1-[1-[2-[(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-yl)Amino]-1-Oxopropyl]-4-Piperidinyl]-1,3-Dihydro-2H-Benzimidazol-2-one (CAS: 1049791-51-6) | C₂₂H₂₅N₅O₂S | 423.53 | Thienopyrimidine, piperidine-benzimidazolone | Not reported |
Key Observations :
- Substituent Impact: The target compound’s piperidine-pyrazole group contrasts with the 4-nitrophenyl substituent in CAS 92438-09-0.
- Synthetic Efficiency : Compound 9o (76% yield) demonstrates that benzodioxine derivatives with tetrazole-thiophene motifs can be synthesized efficiently via Ugi-Azide reactions, suggesting a scalable route for analogs.
- Pharmacophore Diversity: The thienopyrimidine-benzimidazolone hybrid (CAS 1049791-51-6) highlights how heterocyclic replacements (e.g., pyrazole vs. thienopyrimidine) modulate target selectivity, particularly in kinase or protease inhibition.
Physicochemical and Pharmacokinetic Comparisons
- Molecular Weight : The target compound (354.40 g/mol) falls within the acceptable range for CNS penetration (<500 g/mol), unlike the bulkier tetrazole-thiophene analog (510.58 g/mol).
- Polarity: The benzodioxine-carboxamide core in both the target compound and CAS 92438-09-0 introduces hydrogen-bonding capacity, which may enhance solubility relative to the thienopyrimidine analog.
- Metabolic Stability : Pyrazole-containing compounds (e.g., the target molecule) are generally resistant to oxidative metabolism compared to thiophene or tetrazole derivatives.
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The structural features of this compound suggest multiple interaction sites with biological targets, which may contribute to its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.4 g/mol. The compound exhibits a complex structure that includes a pyrazole moiety and a piperidine ring, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 349.4 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds bearing piperidine rings have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Research indicates that certain derivatives exhibit strong inhibitory effects on these enzymes, which are crucial in neurological and gastrointestinal functions respectively .
- Anticancer Potential : Pyrazole derivatives are often explored for their anticancer properties. They may interact with multiple signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy .
The exact mechanism of action for this compound remains largely unexplored. However, based on the behavior of similar compounds:
- Receptor Interaction : It is hypothesized that the compound may interact with various receptors through non-covalent interactions such as hydrogen bonding and pi-stacking .
- Biochemical Pathways : The compound's effects on biochemical pathways could be broad due to its structural similarity to other bioactive pyrazoles. This suggests potential interactions with multiple targets within cellular systems .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Properties : A series of piperidine derivatives were synthesized and tested against bacterial strains. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial activity .
- Enzyme Inhibition Studies : Research focused on the inhibition of AChE showed that specific pyrazole derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects .
- Cancer Cell Line Testing : In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic pathways for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including pyrazole ring formation, piperidine functionalization, and carboxamide coupling. For pyrazole intermediates, microwave-assisted synthesis under controlled temperature (80–120°C) can enhance yield and purity . Piperidin-4-yl derivatives often require protection/deprotection strategies (e.g., Boc groups) to avoid side reactions during coupling . Reaction optimization via Design of Experiments (DoE) is critical; factorial designs can identify key variables (e.g., solvent polarity, catalyst loading) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming regioselectivity in pyrazole and benzodioxine moieties. F NMR may be required if fluorinated intermediates are used .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular weight confirmation, especially for intermediates with isotopic patterns (e.g., brominated precursors) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis. Pharmacopeial methods (e.g., ammonium acetate buffer at pH 6.5) improve reproducibility .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. For hygroscopic intermediates, use Karl Fischer titration to quantify water absorption and adjust storage protocols (e.g., desiccants, inert atmosphere) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in pyrazole ring formation . Molecular docking studies may guide piperidine-amide coupling efficiency by analyzing steric hindrance and electronic effects . Virtual screening via software like Gaussian or ORCA reduces experimental trial-and-error, particularly for optimizing solvent-catalyst interactions .
Q. How should researchers address contradictions in kinetic data for multi-step reactions involving this compound?
- Methodological Answer : Apply sensitivity analysis to isolate rate-determining steps. For example, if piperidine functionalization exhibits inconsistent kinetics, use stopped-flow IR or in-situ Raman spectroscopy to monitor real-time intermediate concentrations . Bayesian statistical models can reconcile discrepancies by incorporating prior experimental data and uncertainty quantification .
Q. What strategies are recommended for scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions through precise temperature and residence time control, critical for heat-sensitive intermediates like benzodioxine derivatives .
- Chiral Stationary Phases : Use preparative HPLC with cellulose-based CSPs to resolve enantiomers post-synthesis. For asymmetric catalysis, employ chiral ligands (e.g., BINAP) during piperidine ring formation .
Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of the synthesis?
- Methodological Answer : Test recyclable catalysts (e.g., immobilized Pd nanoparticles on mesoporous silica) for cross-coupling steps. Life-cycle assessment (LCA) tools quantify environmental impact reductions, such as lower E-factor values via solvent recovery systems . Green chemistry metrics (atom economy, process mass intensity) should guide solvent selection (e.g., switch from DMF to cyclopentyl methyl ether) .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental yields in carboxamide coupling?
- Methodological Answer : Perform energy profile comparisons using ab initio methods (e.g., CCSD(T)) to refine DFT approximations. Validate with microkinetic modeling, correlating activation barriers with experimental Arrhenius parameters. If steric effects dominate, revise force-field parameters in molecular mechanics simulations .
Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (CPPs) affecting variability. Implement statistical process control (SPC) charts with control limits (±3σ) to monitor critical quality attributes (CQAs) like impurity profiles .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
